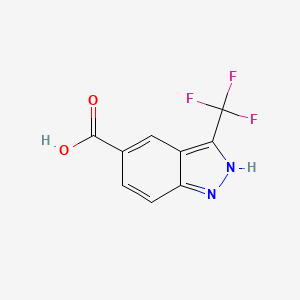

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKPNGNKOMYRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active molecules, and the incorporation of a trifluoromethyl group can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. As a Senior Application Scientist, this guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this molecule. We will delve into the theoretical underpinnings and practical applications of various spectroscopic and crystallographic techniques, emphasizing the causal relationships behind experimental choices and the self-validating nature of a multi-technique approach to structure elucidation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule's composition is paramount before embarking on its structural elucidation.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂O₂ | [1] |

| Molecular Weight | 230.14 g/mol | [1] |

| CAS Number | 1374258-59-9 |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons. For our target molecule, we anticipate signals in the aromatic region corresponding to the protons on the indazole ring, as well as exchangeable protons from the carboxylic acid and the N-H of the indazole.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~8.3 | s | 1H | H-4 |

| ~8.1 | d | 1H | H-6 |

| ~7.8 | d | 1H | H-7 |

| ~14.5 | br s | 1H | N-H |

Causality of Assignments: The broad singlets at ~13.5 and ~14.5 ppm are characteristic of acidic and N-H protons, respectively, which undergo rapid exchange. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups. The singlet for H-4 is expected due to the lack of adjacent protons for coupling. H-6 and H-7 would appear as doublets due to coupling with each other.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As per ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform and phase correct the spectrum.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~142 | C-3 |

| ~140 | C-7a |

| ~128 | C-5 |

| ~125 (q, J ≈ 270 Hz) | CF₃ |

| ~123 | C-6 |

| ~121 | C-3a |

| ~118 | C-4 |

| ~112 | C-7 |

Causality of Assignments: The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons are assigned based on established chemical shift predictions for substituted indazoles.

C. ¹⁹F NMR Spectroscopy: A Unique Probe for Fluorine

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean spectrum with a characteristic chemical shift for the CF₃ group.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: As per ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment, often without proton decoupling.

-

Reference: External CFCl₃ (δ = 0 ppm).

-

Expected ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | CF₃ |

Causality of Assignment: The chemical shift around -62 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring. The signal is expected to be a singlet as there are no adjacent fluorine or proton nuclei to couple with.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr and pressed into a pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Indazole) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620, 1480 | Medium | C=C stretch (Aromatic) |

| 1300-1100 | Strong | C-F stretch (Trifluoromethyl) |

Causality of Assignments: The very broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong C=O stretch around 1700 cm⁻¹ further confirms the carboxylic acid functionality. The N-H stretch of the indazole ring is expected around 3100 cm⁻¹. The strong absorptions in the 1300-1100 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethyl group.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common methods.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Detection: The ions are detected and a mass spectrum is generated.

Expected Mass Spectral Data (ESI-)

| m/z | Assignment |

| 229.02 | [M-H]⁻ (Deprotonated molecule) |

Fragmentation Analysis: In addition to the molecular ion, fragmentation patterns provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of CO₂ (44 Da) from the carboxylic acid, or the loss of the CF₃ group (69 Da).

IV. X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation of a solvent.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Significance: An X-ray crystal structure would definitively confirm the connectivity of the indazole ring, the positions of the trifluoromethyl and carboxylic acid groups, and provide precise bond lengths and angles. This technique serves as the ultimate validation for the structural assignments made by spectroscopic methods.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. Finally, X-ray crystallography offers the definitive three-dimensional structure. This integrated and self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing drug discovery and development programs.

References

- Supporting Information for a relevant scientific article.[2]

- ChemicalBook: 3-Methyl-1H-indazole-6-carboxylic acid synthesis.[3]

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.[4]

- Achmem: this compound.[1]

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.[6]

- Beilstein Journal of Organic Chemistry - Search Results.[7]

- Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b.[8]

- Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.[9]

- Synthesis of N-trifluoromethyl amides

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.[11]

- Combination of 1H and 13C NMR Spectroscopy.[12]

- Synthesis of new fluorescent compounds

- Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.[14]

- 1-Methyl-1H-indazole-3-carboxylic acid.[15]

- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA).[16]

- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid - CymitQuimica.[17]

- 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.[18]

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.[19]

- Crystallographic data for single crystal X-ray diffraction.[20]

- Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Deriv

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Introduction

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its application in research and development.

The strategic placement of the trifluoromethyl group at the 3-position and the carboxylic acid at the 5-position of the indazole ring creates a molecule with distinct electronic and steric properties that are pivotal for its interaction with biological systems. Understanding these properties is paramount for designing and developing new chemical entities with desired pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Key Physicochemical Properties

The chemical structure of this compound is presented below. The molecule consists of a bicyclic system with a benzene ring fused to a pyrazole ring, substituted with a trifluoromethyl group and a carboxylic acid.

Figure 1: Chemical structure of this compound.

| Property | Value | Source/Method |

| IUPAC Name | This compound | |

| CAS Number | 1374258-59-9 | [2] |

| Molecular Formula | C₉H₅F₃N₂O₂ | [2] |

| Molecular Weight | 230.14 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | 419.5°C at 760 mmHg (Predicted for isomer) | [3] |

| pKa | Data not available | |

| logP (XLogP3) | 2.3 (Predicted for 5- and 6-isomers) | [4][5] |

| Water Solubility | Data not available |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute initially.

-

Approximate Melting Point: Note the temperature at which the sample melts.

-

Accurate Determination: Repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. This is particularly important for drug candidates, as it influences their solubility, absorption, and interaction with biological targets. Potentiometric titration is a robust method for determining pKa values.

Figure 2: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

logP Determination by Shake-Flask Method

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for determining logP.

Methodology:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Sample Preparation: Dissolve a known amount of this compound in either the n-octanol or the aqueous phase.

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination by HPLC

Rationale: Aqueous solubility is a critical property for drug candidates, as it directly impacts their dissolution and subsequent absorption. An HPLC-based method provides a sensitive and accurate means of determining solubility.

Methodology:

-

Equilibrium Establishment: Add an excess amount of this compound to a known volume of water or a relevant buffer solution in a sealed vial.

-

Shaking: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Filter the resulting suspension to remove any undissolved solid.

-

HPLC Analysis: Analyze the clear filtrate by a calibrated HPLC method to determine the concentration of the dissolved compound.

-

Quantification: Compare the peak area of the sample to a standard curve of known concentrations to determine the solubility.

Illustrative Spectral Data of a Related Compound

While specific spectral data for this compound are not publicly available, the following data for a structurally related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one , can serve as a reference for the types of spectroscopic characterization that should be performed.[3]

FT-IR (ATR): 1708 cm⁻¹ (C=O), 1321 cm⁻¹ (Ar-CF₃).[3] The carbonyl stretch is a prominent feature, and the C-F stretching vibrations of the trifluoromethyl group are also characteristic.

¹H NMR (CDCl₃): δ 2.29 (3H, s), 7.26 (1H, d, ³JH-H = 7.50 Hz), 7.35–7.59 (3H, m), 7.91–7.98 (4H, m).[3] The number of protons, their chemical shifts, and splitting patterns provide detailed information about the molecular structure.

¹³C NMR (CDCl₃): δ 12.2, 120.6, 122.6, 122.8 (CF₃, q, ¹JC-F = 285 Hz), 124.1, 124.6, 125.1, 128.8 (C-CF₃, q, ²JC-F = 32 Hz), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0.[3] The carbon spectrum reveals the number of unique carbon environments and the characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.

Mass Spectrometry (EI): m/z 328 (100%, M⁺), 327 (40%, M - H⁺), 259 (5%, M - CF₃⁺).[3] The mass spectrum confirms the molecular weight and provides information on fragmentation patterns, which can aid in structure elucidation.

Conclusion

This compound is a compound with significant potential in medicinal and agricultural chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a framework for its characterization. The outlined experimental protocols offer robust and reliable methods for determining its melting point, pKa, logP, and aqueous solubility. The provided illustrative spectral data for a related compound highlights the key analytical techniques required for its structural confirmation. As this molecule continues to be explored in various research endeavors, a comprehensive understanding of its physicochemical properties will be indispensable for unlocking its full potential.

References

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.

- This compound/3-(trifluoromethyl)-1H-indazole-5-carboxylic acid - 北京奇松.

- 5-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) - PubChemLite.

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR.

- Synthesis and physicochemical properties of unsaturated trifluoromethylated sodium carboxylates in aqueous media - PubMed.

- 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH.

- 1H-Indazole-5-carboxylic acid | 61700-61-6 - J&K Scientific LLC.

- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 5-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid CAS number 1374258-59-9

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid (CAS: 1374258-59-9): A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a strategic building block in contemporary drug discovery. Its molecular architecture, which combines the biologically significant indazole scaffold, the modulating effects of a trifluoromethyl group, and the synthetic versatility of a carboxylic acid handle, makes it an exceptionally valuable intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes with mechanistic insights, and its critical applications in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology.

The Strategic Importance of Fluorinated Indazoles in Drug Design

The indazole core is a privileged bicyclic heterocycle, meaning it is a structural motif frequently found in biologically active compounds and approved drugs.[1] Its rigid structure and ability to participate in hydrogen bonding interactions make it an excellent scaffold for engaging with biological targets. Numerous indazole-containing drugs, such as the kinase inhibitors axitinib and pazopanib, have demonstrated significant clinical success, primarily in oncology.[1]

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[2] This moiety can profoundly enhance a drug candidate's profile by:

-

Increasing Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often improving a compound's half-life.[3]

-

Modulating Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and cell uptake.[3][4]

-

Enhancing Target Binding: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronics of the parent molecule and participate in favorable electrostatic or hydrogen bonding interactions with protein targets.[3]

This compound synergistically combines these features, offering a pre-packaged, high-value fragment for constructing complex molecular entities with desirable drug-like properties.

Physicochemical Properties and Structural Analysis

The compound's utility is rooted in its distinct structural features and resulting chemical properties.

Key Compound Data

| Property | Value | Reference |

| CAS Number | 1374258-59-9 | [5] |

| Molecular Formula | C₉H₅F₃N₂O₂ | [6] |

| Molecular Weight | 230.14 g/mol | [6][7] |

| SMILES | C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)(F) | [6] |

| Appearance | Typically a solid | N/A |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [6] |

Structural Component Analysis

Each functional group within the molecule plays a critical role in its overall chemical personality and application potential.

-

1H-Indazole Core: This bicyclic aromatic system provides a rigid, planar scaffold. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site.

-

3-(Trifluoromethyl) Group: Positioned adjacent to the pyrazole-like nitrogen, the CF₃ group exerts a strong electron-withdrawing effect, influencing the acidity of the N-H proton and the overall electron distribution of the ring system. Its properties are key to enhancing the pharmacokinetic profile of derivative compounds.[3]

-

5-Carboxylic Acid Group: This functional group is the primary synthetic handle. It provides a reactive site for a wide range of transformations, most notably amide bond formation, which is the cornerstone of building combinatorial libraries for drug screening.[8] It also offers a potential point of ionic interaction with biological targets and can influence the solubility of the molecule.

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for CAS 1374258-59-9 is not prominently detailed in the literature, a robust and plausible synthetic route can be constructed from well-established methodologies for creating functionalized indazoles.[1][9] The strategy hinges on the formation of the indazole ring via cyclization, followed by functional group manipulation.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the amide-like bond of the pyrazole ring and the carbon-carbon bond of the carboxylic acid, tracing back to simpler, commercially available precursors.

Proposed Synthetic Workflow

The following multi-step process represents a viable pathway for laboratory-scale synthesis.

Exemplary Experimental Protocol

This protocol is a representative, non-optimized procedure based on established chemical transformations.[9][10]

Step 1: Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)hydrazine

-

Rationale: This initial step converts a commercially available fluorinated aromatic compound into the key hydrazine intermediate required for cyclization. Hydrazine hydrate acts as the nucleophile, displacing the activated fluorine atom via a nucleophilic aromatic substitution (SₙAr) mechanism.

-

Procedure:

-

To a solution of 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equiv.) in a suitable solvent like ethanol or NMP, add hydrazine hydrate (3.0-5.0 equiv.).

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired hydrazine.

-

Step 2: Synthesis of 5-Bromo-3-(trifluoromethyl)-1H-indazole

-

Rationale: This is the key ring-forming step. While multiple methods exist, a common approach involves diazotization of an aniline followed by reduction and cyclization. However, starting from the prepared hydrazine, a direct cyclization can often be induced under acidic or thermal conditions. For this workflow, we assume a cyclization pathway from a related precursor. A more direct route from the phenylhydrazine could involve reaction with an orthoformate ester followed by acid-catalyzed cyclization.

-

Procedure (Illustrative Cyclization):

-

Dissolve the (4-bromo-2-(trifluoromethyl)phenyl)hydrazine (1.0 equiv.) in a high-boiling point solvent like diphenyl ether.

-

Heat the reaction to a high temperature (e.g., 200-250 °C) to induce thermal cyclization, often with the elimination of a small molecule.

-

Monitor the reaction for the formation of the indazole product.

-

Cool the reaction and purify directly by chromatography or crystallization.

-

Step 3: Synthesis of this compound

-

Rationale: The final step installs the carboxylic acid moiety. Palladium-catalyzed carbonylation of the aryl bromide is an efficient method. This reaction introduces a carbonyl group using carbon monoxide gas in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Procedure:

-

Charge a pressure-rated reaction vessel with 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand like Xantphos (0.10 equiv.), and a base such as triethylamine (2.5 equiv.) in a solvent mixture like DMF/water.

-

Purge the vessel with carbon monoxide (CO) gas and then pressurize to 50-100 psi.

-

Heat the mixture to 80-110 °C with vigorous stirring for 8-16 hours.

-

After cooling and carefully venting the CO gas, acidify the reaction mixture with aqueous HCl to a pH of 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

-

Applications in Medicinal Chemistry

The primary utility of this compound is as an intermediate for creating libraries of more complex molecules for biological screening.

Core Application: Amide Library Synthesis

The carboxylic acid is an ideal functional group for coupling with a diverse range of primary and secondary amines to generate a library of amides. This is a foundational reaction in medicinal chemistry for exploring the structure-activity relationship (SAR) of a new chemical series.

Protocol: HATU-Mediated Amide Coupling

-

Causality & Reagent Selection: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective and common peptide coupling reagent. It activates the carboxylic acid to facilitate nucleophilic attack by the amine. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction, driving the equilibrium towards product formation.[8] DMF is chosen as the solvent for its high polarity and ability to dissolve a wide range of organic substrates.

-

Procedure:

-

In a clean, dry flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.

-

Add the desired primary or secondary amine (1.1 equiv.).

-

Add HATU (1.2 equiv.) to the solution.

-

Finally, add DIPEA (2.5 equiv.) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the final product.

-

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design. It is not merely a chemical but a purpose-built tool for accelerating drug discovery. The convergence of a privileged biological scaffold, a key pharmacokinetic modulator (the CF₃ group), and a versatile synthetic handle (the COOH group) provides medicinal chemists with a powerful starting point for developing new chemical entities. Its application is particularly prominent in the search for next-generation kinase inhibitors, but its utility extends to any program where the indazole framework is desired. As drug discovery continues to demand molecules with increasingly optimized properties, the importance of sophisticated, highly functionalized building blocks like CAS 1374258-59-9 will only continue to grow.

References

- Tully, D. C., & Patapoutian, A. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]

- Jönsson, D., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(23), 14454–14468. [Link]

- Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Novartis OAK. [Link]

- AstraZeneca. (n.d.). N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox. Future Science Group. [Link]

- Zahra, J. A., & Jabeen, I. (2024).

- MySkinRecipes. (n.d.). This compound. [Link]

- Aouad, M. R., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]

- Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

- Stuart, D. R., et al. (2013). Rhodium(III)

- Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. PubChem. [Link]

- Lai, A-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shanghai Kaiwei Chemical Technology Co., Ltd. Product Catalog_Page83_ChemicalBook [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

The Trifluoromethyl Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2][3] Its versatility is significantly amplified through strategic functionalization, with the introduction of the trifluoromethyl (CF3) group emerging as a particularly impactful modification. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl indazole derivatives, delving into their anticancer, anti-inflammatory, and kinase inhibitory properties. We will explore the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics built upon this potent chemical scaffold.

The Strategic Advantage of the Trifluoromethyl Group in Indazole Derivatives

The trifluoromethyl group is a bioisostere often used to replace a methyl or chloro group in drug design.[1] Its incorporation into the indazole scaffold imparts a unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[4][5] The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic landscape of the indazole ring, influencing its interactions with biological targets.[4]

Key advantages conferred by the trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Modulation of pKa: The electron-withdrawing properties of the CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with the active sites of enzymes and receptors, resulting in enhanced potency.[4]

The strategic placement of the trifluoromethyl group on the indazole core is a critical consideration in drug design, as its position can significantly impact the molecule's biological activity and selectivity.

Anticancer Activity: A Prominent Therapeutic Application

Trifluoromethyl indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[1][2][6] The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways involved in tumor growth and survival.[1][6]

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which trifluoromethyl indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][6] This is often achieved through the modulation of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. For instance, studies have shown that certain trifluoromethyl indazole derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][6]

Experimental Data: In Vitro Anticancer Screening

The in vitro anticancer activity of trifluoromethyl indazole derivatives is typically evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1][6] |

| HepG2 (Liver) | 0.80 | [1] | |

| MCF-7 (Breast) | 0.34 | [1] | |

| 6o | K562 (Leukemia) | 5.15 | [2] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [7] |

| Compound a1 | MCF-7 (Breast) | 5.84 | [8] |

| MDA-MB-231 (Breast) | 5.01 | [8] | |

| HCT-116 (Colon) | 5.57 | [8] | |

| Compound 3b | Melanoma Cell Lines | < 50 | [9] |

| Compound B31 | Km-12 | 0.3 | [10] |

| Ba/F3-TRKAG595R | 4.7 | [10] | |

| Ba/F3-TRKAG667C | 9.9 | [10] |

Note: The table presents a selection of reported IC50 values to illustrate the anticancer potential of this compound class. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Trifluoromethyl indazole derivatives (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Anticancer Models

Promising compounds identified from in vitro screening are often advanced to in vivo studies using animal models, such as xenograft models in immunocompromised mice, to evaluate their efficacy and safety in a living organism.[1][6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Trifluoromethyl indazole derivatives have emerged as a promising class of anti-inflammatory agents, demonstrating the ability to modulate key inflammatory pathways.[11][12][13]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), and to inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[11][12][13]

Experimental Data: In Vitro and In Vivo Anti-inflammatory Assays

The anti-inflammatory potential of trifluoromethyl indazole derivatives can be assessed through a variety of in vitro and in vivo assays.

| Assay Type | Model | Key Findings | Reference |

| In Vitro | Albumin Denaturation Assay | Inhibition of protein denaturation, a marker of inflammation. | [14] |

| COX-2 Inhibition Assay | IC50 values ranging from 12.32 to 23.42 µM for various indazole derivatives. | [11] | |

| In Vivo | Carrageenan-Induced Paw Edema in Rats | Significant, dose-dependent reduction in paw edema. | [11][12][13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Trifluoromethyl indazole derivatives

-

Carrageenan solution (1% w/v in saline)

-

Male Wistar rats (150-200 g)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the trifluoromethyl indazole derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Kinase Inhibition: A Targeted Approach to Disease

Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer. Trifluoromethyl indazole derivatives have been extensively investigated as potent and selective kinase inhibitors.[15][16][17]

dot

Caption: A representative synthetic workflow for the preparation of trifluoromethylated pyrimido[1,2-b]indazole derivatives.

Conclusion and Future Perspectives

Trifluoromethyl indazole derivatives represent a highly promising class of bioactive molecules with a broad spectrum of therapeutic applications. Their potent anticancer, anti-inflammatory, and kinase inhibitory activities, coupled with the advantageous physicochemical properties conferred by the trifluoromethyl group, make them attractive candidates for further drug development.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate their clinical translation.

-

Optimization of Pharmacokinetic Properties: Continued efforts to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be crucial for their success as therapeutic agents.

-

Exploration of New Therapeutic Areas: The diverse biological activities of trifluoromethyl indazole derivatives suggest that they may have potential in other disease areas beyond those discussed in this guide.

The continued exploration of the trifluoromethyl indazole scaffold holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

- IC50 values and dose–response curves of designed... - ResearchGate. (n.d.).

- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. [Link]

- Anticancer screening data in concentration 10 μM. - ResearchGate. (n.d.).

- Rooney, L., Vidal, A., D'Souza, A. M., Devereux, N., Masick, B., Boissel, V., West, R., Head, V., Stringer, R., Lao, J., Petrus, M. J., Patapoutian, A., Nash, M., Stoakley, N., Panesar, M., Verkuyl, J. M., Schumacher, A. M., Petrassi, H. M., & Tully, D. C. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Advances. [Link]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. [Link]

- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022).

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Design of indazole derivatives 32-33 as TTK inhibitors. Reproduced with... - ResearchGate. (n.d.).

- In vitro anticancer screening data. | Download Scientific Diagram. (n.d.). ResearchGate.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). The Royal Society of Chemistry. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024).

- Discovery of novel indazole derivatives as second-generation TRK inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2021). Molecules. [Link]

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry. [Link]

- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry. [Link]

- Case studies of fluorine in drug discovery. (n.d.). OUCI.

- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2019). MedChemComm. [Link]

- Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer. (2021). International Journal of Biological Sciences. [Link]

- Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025).

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

- STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues. (2021). ACS Medicinal Chemistry Letters. [Link]

- Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2023). Asian Journal of Research in Chemistry. [Link]

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Activation of STAT3 and inhibitory effects of pioglitazone on STAT3 activity in a mouse model of SOD1-mutated amyotrophic lateral sclerosis. (2009). Neuroscience Letters. [Link]

- JAK1 activates STAT3 activity in non-small-cell lung cancer cells and IL-6 neutralizing antibodies can suppress JAK1-STAT3 signaling. (2011). Molecular Cancer Therapeutics. [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Hypothesized Mechanism of Action of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide focuses on 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, a molecule combining the indazole core with two key functional groups: a C3-trifluoromethyl moiety and a C5-carboxylic acid. While direct mechanistic studies on this specific molecule are not extensively published, this document synthesizes evidence from structurally related analogs to propose a plausible mechanism of action. We hypothesize that this compound acts as an antagonist of Transient Receptor Potential Ankyrin 1 (TRPA1), an ion channel implicated in inflammatory pain pathways. This guide provides a detailed examination of this proposed mechanism, outlines robust experimental protocols for its validation, and discusses the potential therapeutic implications for researchers and drug development professionals.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] The stability of the indazole ring and its ability to participate in various biological interactions make it a foundational structure for drug design.

Two key structural features of the target molecule, this compound, are critical to its predicted function:

-

The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group at the C3 position is a strategic choice in medicinal chemistry. This group is known to enhance metabolic stability by blocking potential sites of oxidation.[3] Furthermore, its strong electron-withdrawing nature and lipophilicity can significantly improve a molecule's membrane permeability and binding affinity to its biological target.[3]

-

The Carboxylic Acid (COOH) Group: The C5-carboxylic acid moiety provides a key site for hydrogen bonding and ionic interactions. This functional group can anchor the molecule within a receptor's binding pocket, enhancing specificity and potency. It also influences the compound's pharmacokinetic properties, such as solubility and clearance.

Given these features, this compound is primed for interaction with specific biological targets.

Proposed Mechanism of Action: TRPA1 Antagonism

Based on structure-activity relationship (SAR) studies of similar molecules, we propose that this compound functions as an antagonist of the TRPA1 ion channel. High-throughput screening campaigns have identified that 5-phenyl indazoles bearing a trifluoromethyl group on the phenyl ring are potent TRPA1 antagonists.[4][5] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key sensor for environmental irritants and endogenous inflammatory mediators, making it a critical target for treating inflammatory pain.

Molecular Target Interaction and Downstream Signaling

TRPA1 is activated by various stimuli, including mustard oil (AITC) and cold temperatures, leading to an influx of Ca²⁺ and Na⁺ into the neuron. This influx causes membrane depolarization, triggering the propagation of a pain signal.

Our hypothesized mechanism is as follows:

-

Binding: this compound binds to the TRPA1 channel, likely through a combination of hydrophobic interactions involving the indazole ring and specific hydrogen bonds mediated by the carboxylic acid group.

-

Conformational Stabilization: This binding stabilizes the channel in a closed or non-conducting state, preventing the conformational changes required for activation by agonists.

-

Inhibition of Cation Influx: By holding the channel closed, the compound effectively blocks the influx of Ca²⁺ into the sensory neuron, even in the presence of inflammatory stimuli.

-

Attenuation of Pain Signaling: The prevention of Ca²⁺-mediated depolarization leads to a reduction in neuronal firing and the subsequent attenuation of pain signals transmitted to the central nervous system.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of TRPA1 antagonism.

Experimental Validation Framework

To rigorously test the hypothesis of TRPA1 antagonism, a series of well-defined experiments are necessary. The following protocols are designed as a self-validating workflow, moving from a direct target engagement assay to a more physiologically relevant cell-based functional assay.

Primary Assay: In Vitro Calcium Influx Measurement

This assay directly measures the ability of the compound to block agonist-induced calcium influx in a cell line engineered to express the human TRPA1 channel (e.g., HEK293-hTRPA1).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against TRPA1.

Methodology:

-

Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 into 96-well black, clear-bottom plates and culture overnight.

-

Dye Loading: Wash cells with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation: Wash away excess dye. Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes. Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known TRPA1 antagonist) wells.

-

Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds. Add a known TRPA1 agonist (e.g., Allyl isothiocyanate, AITC) to all wells to achieve a final EC₈₀ concentration.

-

Data Acquisition: Immediately record the fluorescence intensity for 2-3 minutes following agonist addition.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines this experimental workflow.

Caption: Workflow for the Calcium Influx Assay.

Data Presentation: Expected Outcomes

The data generated from the calcium influx assay can be summarized to compare the potency of the test compound against controls.

| Compound | Target | Assay Type | Result (IC₅₀) |

| This compound | TRPA1 | Calcium Influx | Hypothetical 0.5 µM |

| Known TRPA1 Antagonist (Control) | TRPA1 | Calcium Influx | e.g., 0.2 µM |

| Vehicle (0.1% DMSO) | TRPA1 | Calcium Influx | No Inhibition |

Therapeutic Potential and Future Directions

If validated as a TRPA1 antagonist, this compound would hold significant promise as a therapeutic agent for conditions characterized by chronic inflammation and pain. Potential indications include:

-

Neuropathic pain

-

Inflammatory bowel disease (IBD)

-

Asthma and chronic cough

-

Migraine

Future research should focus on confirming target engagement in more complex systems. This includes electrophysiology studies (patch-clamp) to characterize the nature of channel inhibition and in vivo studies in rodent models of inflammatory pain to establish efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[4]

Conclusion

While the precise mechanism of action for this compound requires direct experimental confirmation, a compelling hypothesis based on robust data from analogous structures points towards TRPA1 antagonism. The indazole scaffold, enhanced by the trifluoromethyl and carboxylic acid moieties, provides a strong foundation for potent and selective activity. The experimental framework provided in this guide offers a clear path for researchers to validate this hypothesis and unlock the potential of this promising compound in the development of next-generation analgesic and anti-inflammatory therapies.

References

- Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?

- National Institutes of Health (NIH). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.

- PMC (PubMed Central). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists.

- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Indazole-3-carboxylic Acid in Modern Pharmaceutical Synthesis.

- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ACS Publications. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.

- Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Introduction

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid (C₉H₅F₃N₂O₂) is a heterocyclic compound featuring a fused indazole ring system, a trifluoromethyl group, and a carboxylic acid moiety.[1] The indazole core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The inclusion of a trifluoromethyl (CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound and its analogs attractive for drug discovery programs.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this molecule. The narrative emphasizes the rationale behind spectral interpretation, grounded in the principles of chemical structure and functional group reactivity. While complete experimental spectra for this specific isomer are not publicly available, this document synthesizes predictive data based on established spectroscopic principles and data from closely related analogs to offer a robust analytical framework.

Molecular Structure and Key Features

The structural attributes of this compound are central to understanding its spectroscopic signature.

-

Indazole Ring System: A bicyclic aromatic system containing two nitrogen atoms, which imparts a unique electronic environment to the aromatic protons and carbons.

-

Carboxylic Acid (-COOH): This group has highly characteristic signals, including a labile, downfield proton in ¹H NMR, a carbonyl carbon in ¹³C NMR, and distinct, broad stretches in IR spectroscopy.[2]

-

Trifluoromethyl (-CF₃) Group: A strong electron-withdrawing group whose fluorine atoms couple with the attached carbon in ¹³C NMR and produce a singlet in ¹⁹F NMR.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Expert Insights: ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, indazole N-H, and carboxylic acid O-H protons. The exact chemical shifts are influenced by the electronic effects of the -CF₃ and -COOH substituents. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H and O-H protons.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |

|---|---|---|---|

| COOH | > 13.0 | Broad Singlet (br s) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.[2] |

| NH | ~14.0 | Broad Singlet (br s) | The indazole N-H proton is also exchangeable and appears at a very downfield chemical shift. Its position can be concentration-dependent. |

| H-4 | ~8.4 - 8.6 | Singlet (s) or Doublet (d) | This proton is ortho to the carboxylic acid group and is expected to be the most downfield of the aromatic protons. It may appear as a singlet or a narrow doublet due to a small coupling to H-6. |

| H-6 | ~8.1 - 8.3 | Doublet of Doublets (dd) | This proton is coupled to both H-7 and H-4. |

| H-7 | ~7.8 - 8.0 | Doublet (d) | This proton is coupled to H-6. |

Expert Insights: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal all nine unique carbon environments in the molecule. The electron-withdrawing nature of the CF₃ group and the carbonyl group will significantly impact the chemical shifts of adjacent carbons.

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |

|---|---|---|---|

| C=O | ~167 | Singlet (s) | The carbonyl carbon of a carboxylic acid appears in this characteristic downfield region.[4] |

| C-3 | ~140 | Quartet (q) | This is the carbon attached to the CF₃ group. The signal will be split into a quartet by the three fluorine atoms (¹JCF ≈ 270 Hz). |

| Aromatic C | 110 - 145 | Singlets (s) | The six carbons of the indazole ring system will appear in the aromatic region. Specific assignments require 2D NMR techniques (HSQC, HMBC). |

| CF₃ | ~122 | Quartet (q) | This is the trifluoromethyl carbon itself, appearing as a prominent quartet with a large one-bond C-F coupling constant.[3] |

Expert Insights: ¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial and straightforward experiment for confirming the presence of the trifluoromethyl group.

-

Predicted Signal: A single, sharp resonance is expected between δ -60 to -64 ppm (relative to CFCl₃). The absence of other fluorine atoms in the molecule means this signal will appear as a singlet.[3]

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of reliable and reproducible NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the peak shape of the TMS or solvent signal.

3. Data Acquisition: a. ¹H NMR: Acquire a spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. b. ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) will be necessary. c. ¹⁹F NMR: Acquire a proton-decoupled spectrum. This is a high-sensitivity experiment and typically requires only a few scans.

4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insights: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by features from the carboxylic acid, the N-H bond, and the C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity | Rationale & Notes |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretches.[5] |

| ~3200-3400 | N-H stretch (Indazole) | Medium, Broad | This peak will likely be superimposed on the broad O-H absorption. |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position indicates conjugation with the aromatic ring.[5] |

| ~1600, ~1475 | C=C stretch (Aromatic) | Medium to Weak | These absorptions are characteristic of the benzene portion of the indazole ring. |

| 1100-1300 | C-F stretch (Trifluoromethyl) | Strong, Multiple Bands | The C-F bonds give rise to very strong, complex absorptions in this region of the spectrum. |

| ~1250-1300 | C-O stretch (Carboxylic Acid) | Medium | This stretch is associated with the carboxylic acid C-O single bond. |

Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, serving as a definitive tool for confirming molecular weight and formula.

Expert Insights: Interpreting the Mass Spectrum

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Molecular Formula: C₉H₅F₃N₂O₂

-

Monoisotopic Mass: 230.0303 Da[6]

-

Expected HRMS Result (ESI+): An observed m/z of 231.0376 for the [M+H]⁺ adduct would confirm the molecular formula.

-

Expected HRMS Result (ESI-): An observed m/z of 229.0230 for the [M-H]⁻ adduct would also confirm the molecular formula.[6]

Potential Fragmentation Pathways: Under ionization, the molecule may fragment in predictable ways, aiding in structural confirmation:

-

Loss of H₂O (18 Da): From the carboxylic acid.

-

Loss of COOH (45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of CF₃ (69 Da): Cleavage of the trifluoromethyl group.

Protocol: Acquiring an ESI-MS Spectrum